molecular formula C13H10Cl2O2 B075788 Dichlorophen CAS No. 1322-43-6

Dichlorophen

Cat. No. B075788
CAS RN: 1322-43-6
M. Wt: 269.12 g/mol
InChI Key: MDNWOSOZYLHTCG-UHFFFAOYSA-N
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Description

Dichlorophen is an anticestodal agent, fungicide, germicide, and antimicrobial agent . It is often combined with toluene for the removal of parasites such as ascarids, hookworms, and tapeworms from dogs and cats . It is also used in the cosmetic industry as a fungicide and bacteriocide .


Molecular Structure Analysis

The molecular formula of Dichlorophen is C13H10Cl2O2 . It has a molar mass of 269.12 g/mol . The structure consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Physical And Chemical Properties Analysis

Dichlorophen has a density of 1.5 g/cm³ and a melting point of 177.5 °C . It is soluble in acetone, ethers, and alcohols, but insoluble in water . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Toxicogenetic Evaluation : Dichlorophene is used as a fungicide, bactericide, and antiprotozoan. Its genotoxicity was studied in Rattus norvegicus, revealing DNA damage and immunotoxic effects on rat leukocytes. Molecular and flow cytometric approaches were used for this evaluation (Lone et al., 2017).

  • Veterinary Medicine : It acts as a nontoxic laxative vermicide and is used in veterinary fungicides, anthelmintics, and anti-protozoans. It aids in clearing intestinal contents to eradicate tapeworm infections (Definitions, 2020).

  • Metabolism in Rats : Dichlorophene, used for treating infestations like Taenia saginata and T. solium, is excreted in rats as sulphate and glucuronide conjugates, undergoing extensive enterohepatic circulation (Dixon, 1982).

  • Safety in Cosmetics : Its safety as a bacteriocide and fungicide in cosmetics was assessed. Dichlorophene exhibited low acute oral toxicity but some evidence of toxicity in short-term studies. Its safety in cosmetic formulations remains uncertain (Yamarik, 2004).

  • Agricultural Application : Dichlorophene has been used to control Fusarium solani foot rot of Phaseolus vulgaris. It was effective both as a drench and as a dry powder on seeds (Mussa & Russell, 1977).

  • Toxicology Studies : Acute fatal poisoning from dichlorophene was reported in a case study, highlighting its potential danger in high concentrations (Kintz et al., 1997).

  • Structural Analysis : X-ray crystallographic studies of dichlorophene revealed intramolecular and intermolecular hydrogen bonding, forming dimers within the crystal lattice (Cox et al., 2004).

  • Allergic Reactions : Contact dermatitis caused by dichlorophene was documented, suggesting its potential as an allergen (Schorr, 1970).

  • Genotoxicity Study : Dichlorophene's genotoxic effects were confirmed in rats, showing cytotoxic and genotoxic damage, highlighting the suitability of chromosomal aberration and micronucleus assays for screening genotoxicants (Lone et al., 2013).

  • Drug Release Studies : Dichlorophene was used in drug-carrying latex particles for prolonged drug release. The structure and colloidal stability of these particles were influenced by hydrophilic methacrylate comonomers (Kawaguchi et al., 1990).

  • Environmental Impact : Studies on the photodegradation of dichlorophene in water explored its fate when attached to sediments or suspended particles. The effectiveness of degradation routes was assessed (Escalada et al., 2014).

  • Analytical Methods : High-performance liquid chromatography (HPLC) methods for analyzing dichlorophene in veterinary capsules were developed, showcasing its importance in pharmaceutical formulations (Shah et al., 1984).

  • Decontamination Studies : Bimetallic systems were investigated for dechlorinating dichlorophene in aqueous solutions, demonstrating its removal from the environment (Ghauch & Tuqan, 2009).

  • Splenotoxicity : Dichlorophene's effects on the spleen, including oxidative stress and proinflammatory cytokine elevation, were investigated. It was found to activate the aryl hydrocarbon receptor and indoleamine 2, 3-dioxygenase 1, mediating splenotoxicity in rats (Banerjee et al., 2021).

Safety And Hazards

Dichlorophen is toxic and can cause serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
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InChI

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2
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InChI Key

MDNWOSOZYLHTCG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O
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Molecular Formula

C13H10Cl2O2
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DSSTOX Substance ID

DTXSID6021824
Record name Dichlorophen
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Molecular Weight

269.12 g/mol
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Physical Description

Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C
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Vapor Pressure

1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C
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Impurities

Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene.
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Product Name

Dichlorophen

Color/Form

Colorless crystals

CAS RN

97-23-4
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Melting Point

351 to 352 °F (NTP, 1992), 177-178 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,210
Citations
K Sipa, M Brycht, A Leniart, P Urbaniak… - Talanta, 2018 - Elsevier
In this work, a glassy carbon electrode modified with β–cyclodextrins and multi–walled carbon nanotubes (β–CDs/MWCNTs/GCE) was constructed and applied for the square-wave …
Number of citations: 54 www.sciencedirect.com
H Shi, J Peng, J Li, L Mao, Z Wang, S Gao - Journal of Hazardous Materials, 2016 - Elsevier
As active agents in cleaning and disinfecting products, antimicrobials have been widely spread in the environment and have drawn extensive attention as potential threats to the …
Number of citations: 51 www.sciencedirect.com
A Vidal-Limon, PC García Suárez… - Bioconjugate …, 2018 - ACS Publications
… dichlorophen was based on reducing its permeation across the cellular membrane, thus decreasing its bioavailability in the first place. The reduction of dichlorophen … that dichlorophen …
Number of citations: 34 pubs.acs.org
JP Escalada, A Pajares, J Gianotti, A Biasutti… - Journal of hazardous …, 2011 - Elsevier
Within the context of environmentally friendly methods for the elimination of surface-water pollutants, the photodegradation of the phenolic pesticides bromoxynil (BXN) and …
Number of citations: 60 www.sciencedirect.com
X Tu, Y Xie, X Ma, F Gao, L Gong, D Wang, L Lu… - Journal of …, 2019 - Elsevier
Metal–organic frameworks (MOFs) as porous materials have been widely used in electrochemical sensing field. Unfortunately, their low electrical conductivity and poor stability in the …
Number of citations: 45 www.sciencedirect.com
Z Jia, J Deng, N Chen, W Shi, X Tang, H Xu - Journal of Soils and …, 2017 - Springer
Purpose Soil contamination resulting from industrial and agricultural activities has caused high concerns in recent years. Compared with single pollutant, co-contaminants of heavy …
Number of citations: 41 link.springer.com
J Li, C Li, Y Li, R Wang, M Zhou, L Zhao, X Pan… - Journal of Cleaner …, 2022 - Elsevier
Conductive material assisted anaerobic digestion presented much interest and promising prospect in pollutant removal during wastewater treatment. The present study deeply …
Number of citations: 10 www.sciencedirect.com
Y Fei, Z Liu, L Meng, G Liu, D Kong, X Pan, F Zhu… - Environmental …, 2022 - Elsevier
Dichlorophenol (DCP), a commonly used fungicide and insecticide, is widely found in waters and wastewaters. Herein, the degradation of DCP by Ferrate (Fe(VI)) in different matrices …
Number of citations: 5 www.sciencedirect.com
PAF Dixon, J Caldwell - European Journal of Drug Metabolism and …, 1978 - Springer
… No investigations on the metabolism of dichlorophen are reported in the literature, and we have therefore synthesized [l4C] dichlorophen and studied its fate in the rat as a preliminary to …
Number of citations: 11 link.springer.com
H Shi, G Wang, Q Huang, J Li, Y Yang, S Gao… - Chemical Engineering …, 2018 - Elsevier
The combined removal of dichlorophen (DDM) by photolysis and laccase-catalysis in aqueous solution under simulated sunlight irradiation was investigated. It was found that DDM …
Number of citations: 17 www.sciencedirect.com

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